7-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound is a derivative of xanthine, which is a type of purine. Xanthines are natural heterocyclic alkaloids and are best known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition, antagonization of adenosine receptor, anti-inflammatory, anti-microbial, anti-oxidant and anti-tumor activities .
Molecular Structure Analysis
The compound seems to contain a xanthine scaffold (1H-purine-2,6(3H,7H)-dione), which is a purine-based natural heterocyclic alkaloid .Scientific Research Applications
Receptor Affinity and Psychotropic Activity
Research has identified derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying significant anxiolytic and antidepressant properties. Modifications to the purine-2,6-dione structure, particularly through the introduction of hydrophobic substituents, have led to the discovery of compounds with potential psychotropic activity. These findings suggest a promising route for designing new serotonin receptor ligands with enhanced pharmacological profiles (Chłoń-Rzepa et al., 2013).
Synthesis of Heterocyclic Systems
Another area of research has focused on the synthesis of novel heterocyclic systems, such as thiadiazepino-purine ring systems, from derivatives of 1,3-dimethyl-purine-2,6-dione. These synthetic approaches have expanded the repertoire of purine-based compounds, contributing to the development of new chemical entities with potential therapeutic applications (Hesek & Rybár, 1994).
Antiasthmatic Activity
The development of xanthene derivatives from 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione for their antiasthmatic activity highlights the versatility of purine-2,6-dione derivatives in medicinal chemistry. These compounds have demonstrated significant vasodilatory and phosphodiesterase 3 inhibitory activities, suggesting their potential as novel anti-asthmatic agents (Bhatia et al., 2016).
Antibacterial Agents
Research into 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones has unveiled their antibacterial efficacy against both gram-negative and gram-positive bacteria. This research underscores the potential of purine derivatives as a basis for developing new antibacterial compounds (Sheikh et al., 2009).
Luminescent Materials
The exploration of thiazolidinedione (TD) poly lactic acid (PLA) composite thin films incorporating purine derivatives has opened new avenues in the development of bioplastic scintillation materials. These composites exhibit notable luminescent properties, indicating their potential use in eco-friendly emissive layers and scintillation applications (Pai & Kunhanna, 2020).
Mechanism of Action
Target of Action
It is known that xanthine derivatives, which this compound is, are known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition and antagonization of adenosine receptor .
Mode of Action
Based on its structural similarity to xanthine derivatives, it may interact with its targets by inhibiting cyclic nucleotide phosphodiesterase and antagonizing adenosine receptors . This can lead to a variety of effects, including anti-inflammatory, anti-microbial, anti-oxidant, and anti-tumor activities .
Biochemical Pathways
Given its potential role as a phosphodiesterase inhibitor and adenosine receptor antagonist, it may affect pathways related to cyclic nucleotide signaling and adenosine-mediated responses .
Pharmacokinetics
It is generally important for compounds to have a clogp value less than 4 and a molecular weight less than 400 to maintain drug-likeness during lead optimization .
Result of Action
Based on its potential pharmacological activities, it may have anti-inflammatory, anti-microbial, anti-oxidant, and anti-tumor effects .
Properties
IUPAC Name |
7-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c1-23-18-17(19(28)24(2)20(23)29)26(12-22-18)11-16(27)25-8-7-15(30-10-9-25)13-5-3-4-6-14(13)21/h3-6,12,15H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCMOMPCKGYBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC(SCC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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